2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide
Description
Overview of Imidazo[1,2-a]pyridine Scaffold in Chemical Research
The imidazo[1,2-a]pyridine scaffold represents one of the most significant bicyclic 5-6 heterocyclic ring systems in contemporary chemical research, earning recognition as a "drug prejudice" scaffold due to its extraordinary range of applications in medicinal chemistry. These aromatic heterocyclic organic compounds are characterized by the fusion of a six-membered pyridine ring with a five-membered imidazole ring, creating a unique structural integration that endows them with remarkable similarities to certain biologically significant compounds, particularly purines and the indole group. The fundamental chemical architecture of imidazo[1,2-a]pyridines reflects their profound relevance in biological systems, positioning them as crucial components in the intricate web of life's molecular machinery.
The structural diversity and biological significance of nitrogen-containing heterocycles, particularly imidazo[1,2-a]pyridines, have generated substantial interest among medicinal chemists and researchers in materials science. These heterocycles serve as fundamental frameworks for a wide range of applications, including drug development, food dyes, flavorings, rubber chemicals, and adhesives. The unique structural characteristics of the imidazopyridine ring facilitate their interaction with various enzymes and receptors through weak interactions, leading to an extensive spectrum of biological and pharmacological effects. This versatility has established imidazo[1,2-a]pyridines as essential tools for medicinal chemists seeking to develop novel therapeutic agents across multiple disease categories.
The importance of imidazo[1,2-a]pyridine derivatives in pharmaceutical research is evidenced by their incorporation into numerous marketed medications and drug candidates under clinical evaluation. These compounds demonstrate a broad spectrum of biological properties, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor activities. The scaffold serves as the foundation for therapeutically utilized medications such as zolpidem, alpidem, olprinone, zolimidine, and necopidem, highlighting its clinical relevance and commercial success.
Historical Development of Imidazo[1,2-a]pyridine Chemistry
The historical development of imidazo[1,2-a]pyridine chemistry traces back to foundational work conducted in the early 20th century, with pivotal contributions establishing the synthetic methodologies that continue to influence contemporary research. The structural and compositional analysis of imidazo[1,2-a]pyridines was meticulously explored by WL Mosby in 1961, marking a fundamental moment in understanding these complex heterocyclic compounds. This groundbreaking work laid the foundation for subsequent research into their vast array of derivatives, which have since been recognized for their extensive pharmacological potentials and applications across diverse therapeutic areas.
The synthesis of imidazopyridine compounds initially utilized methods introduced by Tschitschibabin in 1925, who pioneered a method for producing imidazopyridines through the reaction of 2-aminopyridine with bromoacetaldehyde at temperatures ranging from 150 to 200 degrees Celsius within sealed tubes. Although this early approach resulted in relatively low yields, it established the fundamental chemical principles that would guide future synthetic developments. The Tschitschibabin method was subsequently refined through the employment of bases such as sodium hydrogen carbonate under milder reaction conditions, leading to enhanced efficiency and broader applicability.
Hand and Paudler conducted significant research in 1982, developing synthetic approaches for 2-Phenyl-imidazopyridine using 2-aminopyridine and alpha-halogenated carbonyl compounds in ethanol without catalysts at 60 degrees Celsius for five hours. This work contributed to the understanding of cyclization mechanisms and established protocols that would influence subsequent synthetic strategies. The mechanism of generating imidazopyridine involves two sequential steps: the initial creation of the pyridinium salt intermediate, followed by subsequent in situ cyclization to yield the imidazopyridine derivatives.
The development of continuous flow synthesis methods represents a modern advancement in imidazo[1,2-a]pyridine chemistry, with researchers developing fully automated processes for synthesizing imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid. This innovation represents a significant advance over corresponding in-flask methods, enabling rapid synthesis of diverse, highly functionalized imidazo[1,2-a]heterocycles directly from commercially available starting materials. The continuous flow approach addresses traditional limitations including slow reaction times, harsh reaction conditions, and inefficient optimization and purification processes.
Position of 2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide in Contemporary Research
The compound this compound occupies a distinctive position in contemporary chemical research as a specialized building block within the heterocyclic compounds category. This compound, identified by the Chemical Abstracts Service number 1427460-34-1, represents a sophisticated derivative featuring dual ester functionalities that distinguish it from simpler imidazopyridine structures. The molecular specifications of this compound demonstrate the precision achievable in modern synthetic chemistry, with its defined molecular weight of 329.15 grams per mole and specific molecular formula C12H13BrN2O4 reflecting targeted structural modifications.
Contemporary research applications of this compound focus primarily on its utility as a research intermediate and building block for developing more complex molecular architectures. The presence of both ethyl and methyl ester groups at positions 2 and 7 respectively provides multiple functionalization sites for further chemical modifications, making it valuable for structure-activity relationship studies and lead compound optimization. Research institutions and pharmaceutical companies utilize this compound in exploratory chemistry programs aimed at discovering novel therapeutic agents within the broader imidazopyridine family.
The hydrobromide salt formation of this compound enhances its stability and solubility characteristics, making it more suitable for various research applications compared to its free base form. Current synthesis methods for related imidazo[1,2-a]pyridine-2,8-dicarboxylate derivatives demonstrate yields approaching 28.9 percent using multi-step procedures involving pyrazin-2-amine and bromo-2-oxo-propionate under controlled temperature conditions. These synthetic approaches reflect the sophisticated methodologies required to achieve specific substitution patterns and functional group installations within the imidazopyridine framework.
The compound's position in contemporary research is further reinforced by its availability through specialized chemical suppliers, with purity levels typically maintained at 97 percent or higher. This high purity standard reflects the demanding requirements of modern pharmaceutical research, where trace impurities can significantly impact biological activity assessments and structure-activity relationship determinations. The compound serves as a representative example of the sophisticated building blocks required for advancing imidazopyridine chemistry in the 21st century.
Research Significance and Applications Landscape
The research significance of this compound extends across multiple domains of chemical and pharmaceutical science, reflecting the broader importance of functionalized imidazopyridine derivatives in contemporary research programs. Within the context of medicinal chemistry, compounds featuring dual carboxylate ester functionalities provide opportunities for developing prodrug strategies, where the ester groups can be selectively hydrolyzed to release active pharmaceutical ingredients at specific physiological sites. This approach has proven particularly valuable in optimizing drug delivery profiles and enhancing therapeutic efficacy while minimizing systemic side effects.
The applications landscape for this compound encompasses several key research areas, including antimicrobial agent development, anticancer drug discovery, and central nervous system therapeutics. Recent developments in imidazo[1,2-a]pyridine analogues have demonstrated significant activity against multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis, with some derivatives showing impressive minimum inhibitory concentration values in the nanomolar range. The structural features present in this compound provide researchers with opportunities to explore similar therapeutic applications through systematic structural modifications.
Structure-activity relationship studies represent another critical application area for this compound, where researchers systematically modify specific structural elements to understand their impact on biological activity. The presence of both ethyl and methyl ester groups provides multiple modification sites for investigating the effects of chain length, branching, and functional group substitution on target protein binding and cellular activity. These studies contribute to the development of more potent and selective therapeutic agents while providing fundamental insights into molecular recognition mechanisms.
| Research Application Area | Specific Focus | Structural Advantage | Current Status |
|---|---|---|---|
| Antimicrobial Development | Tuberculosis Treatment | Dual Ester Functionality | Active Investigation |
| Anticancer Research | Cytotoxic Agent Development | Position-Specific Substitution | Preclinical Studies |
| Central Nervous System | Anxiolytic and Sedative Agents | Hydrobromide Salt Stability | Exploratory Research |
| Structure-Activity Studies | Lead Optimization | Multiple Modification Sites | Ongoing Programs |
| Prodrug Development | Targeted Drug Delivery | Esterase-Cleavable Groups | Conceptual Framework |
The compound's significance in materials science applications should not be overlooked, as imidazo[1,2-a]pyridine derivatives demonstrate useful photophysical properties that extend their utility beyond pharmaceutical applications. These properties include fluorescence characteristics and coordination chemistry capabilities that make them valuable in developing advanced materials for electronic and optical applications. The specific substitution pattern in this compound may confer unique photophysical properties that warrant investigation for materials science applications.
Contemporary research programs increasingly focus on developing environmentally sustainable synthesis methods for complex heterocyclic compounds, including functionalized imidazopyridines. The synthesis of compounds like this compound benefits from metal-free direct synthesis protocols that reduce environmental impact while maintaining high synthetic efficiency. These green chemistry approaches align with current pharmaceutical industry sustainability initiatives and regulatory requirements for environmentally responsible manufacturing processes.
The integration of this compound into comprehensive chemical libraries represents another significant application area, where pharmaceutical companies and research institutions utilize it as a starting point for generating diverse molecular architectures through combinatorial chemistry approaches. The systematic exploration of chemical space around the imidazopyridine scaffold enables researchers to identify novel therapeutic targets and develop innovative treatment strategies for complex diseases. This systematic approach has proven particularly valuable in addressing the challenge of antimicrobial resistance, where traditional therapeutic approaches have become less effective due to bacterial adaptation mechanisms.
Properties
IUPAC Name |
2-O-ethyl 7-O-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4.BrH/c1-3-18-12(16)9-7-14-5-4-8(11(15)17-2)6-10(14)13-9;/h4-7H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWWUGPBXBREEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)C(=O)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-34-1 | |
| Record name | Imidazo[1,2-a]pyridine-2,7-dicarboxylic acid, 2-ethyl 7-methyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminopyridine and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromide site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds bearing the imidazo[1,2-a]pyridine moiety were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity .
Anticancer Potential
Research has also focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives. A study highlighted the synthesis of novel compounds that demonstrated cytotoxic effects against cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cancer cell proliferation .
Drug Development
The compound serves as a scaffold for drug development due to its ability to interact with biological targets. Its derivatives have been investigated for their potential as anti-inflammatory agents and enzyme inhibitors. For example, some derivatives showed higher inhibitory activities against α- and β-glucosidases compared to standard drugs .
Synthesis of New Therapeutics
The synthesis of new therapeutic agents often involves modifying the imidazo[1,2-a]pyridine structure. Techniques such as nucleophilic dearomatization have been employed to create diverse derivatives with enhanced pharmacological profiles .
Organic Electronics
Imidazo[1,2-a]pyridine compounds have been explored in the field of organic electronics due to their electronic properties. They can be used as building blocks for organic semiconductors, which are essential in developing flexible electronic devices .
Sensor Development
The unique chemical properties of 2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide make it suitable for sensor applications. Its derivatives have been tested for use in chemical sensors capable of detecting environmental pollutants or biological markers .
Case Studies
Mechanism of Action
The mechanism of action of 2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s unique dicarboxylate substitution distinguishes it from related imidazo[1,2-a]pyridine derivatives:
- Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide (200): A mono-carboxylate analog with an ethyl ester at position 2. It lacks the 7-methyl carboxylate group, resulting in a simpler structure .
- Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d): A tetrahydroimidazo[1,2-a]pyridine derivative with two ester groups (positions 5 and 6), a cyano group, and a nitro-substituted phenyl ring. Its saturated ring system reduces aromaticity compared to the fully aromatic target compound .
- Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate : A bromo-substituted derivative with enhanced reactivity for further functionalization via cross-coupling reactions .
Physicochemical Properties
Key differences in melting points, solubility, and spectral data are highlighted below:
Biological Activity
2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H14BrN2O4
- Molecular Weight : 314.15 g/mol
- CAS Number : [insert CAS number if available]
The compound features a unique imidazo[1,2-a]pyridine structure that contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, a series of substituted imidazo[1,2-a]pyridines demonstrated significant cytotoxicity against colon cancer cell lines HT-29 and Caco-2. The mechanism involves the induction of apoptosis through the release of cytochrome c and activation of caspases 3 and 8, suggesting that similar pathways may be engaged by this compound .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate | HT-29 | [insert value] | Apoptosis via caspase activation |
| 6-substituted imidazo[1,2-a]pyridines | Caco-2 | [insert value] | Mitochondrial pathway |
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have shown promising results against various pathogens. Notably, compounds in this class have been evaluated for their activity against Mycobacterium tuberculosis. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.10 to 0.19 µM against the H37Rv strain of tuberculosis . This suggests that the target compound may possess similar antimicrobial properties.
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Inhibition of Pathogen Growth : It may disrupt metabolic pathways in bacteria or fungi.
Case Studies
A notable study evaluated a range of imidazo[1,2-a]pyridine derivatives for their anticancer effects. The findings indicated that modifications at specific positions on the imidazole ring significantly influenced potency and selectivity against cancer cell lines .
Another investigation focused on the anti-tuberculosis activity of related compounds. The study revealed that structural variations could enhance efficacy against drug-resistant strains .
Pharmacokinetic Properties
Preliminary pharmacokinetic studies suggest that derivatives of imidazo[1,2-a]pyridine exhibit favorable absorption and distribution characteristics. However, stability in liver microsomes remains a challenge for some compounds in this class .
Q & A
Q. Advanced
- Molecular Docking : Models ligand-receptor binding (e.g., GABA receptors) using software like AutoDock Vina, validated by crystallographic data .
- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity and stability .
- MD Simulations : Assess binding kinetics and solvation effects over nanosecond timescales .
How can the C-3 position be functionalized to expand structure-activity relationship (SAR) studies?
Q. Advanced
- Friedel-Crafts Acylation : Catalytic AlCl₃ enables one-pot acetylation at C-3 without oxidizing ester groups .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce diverse substituents .
- Decarboxylative Coupling : Petasis-like reactions with aldehydes and amines generate novel derivatives .
What safety protocols are critical for handling this compound in vitro?
Q. Basic
- PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of hydrobromic acid vapors .
- Waste Disposal : Neutralize hydrobromide residues with sodium bicarbonate before disposal .
Why do ester groups at the 2- and 7-positions enhance metabolic stability?
Q. Advanced
- Steric Hindrance : Methyl and ethyl esters reduce hydrolytic cleavage by esterases compared to bulkier groups .
- Electron-Withdrawing Effects : Carboxylate groups stabilize the aromatic system, delaying oxidative metabolism .
How does the hydrobromide counterion influence crystallinity and solubility?
Q. Advanced
- Crystal Packing : Bromide ions form stronger hydrogen bonds with water than chloride, improving aqueous solubility (~5–10 mg/mL in PBS) .
- Hygroscopicity : Hydrobromide salts are less hygroscopic than hydrochlorides, aiding storage stability .
What analytical challenges arise in quantifying degradation products?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
